Beperidium Iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

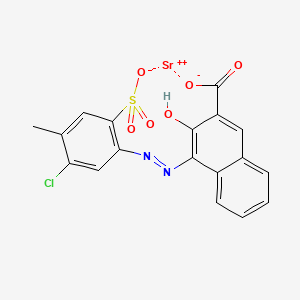

Beperidium Iodide is a novel antimuscarinic agent . It shows a competitive antagonistic effect against the acetylcholine receptor . The molecular formula of Beperidium Iodide is C23H34IN3O3 .

Molecular Structure Analysis

The molecular weight of Beperidium Iodide is 527.44 . The structure of Beperidium Iodide includes a benzisoxazole ring and a hexahydro-1H-azepine ring .

Applications De Recherche Scientifique

Evaluation of Apoptosis : PI has been widely used to evaluate apoptosis (programmed cell death) in various experimental models. It works on the principle that apoptotic cells, characterized by DNA fragmentation, lose nuclear DNA content. PI, a DNA-binding fluorochrome, enables rapid and precise evaluation of cellular DNA content by flow cytometry, identifying hypodiploid cells (Riccardi & Nicoletti, 2006).

Differentiation of Live and Dead Cells : PI uptake versus exclusion is used to differentiate dead cells from live cells in cell cultures. Dead cells, having permeable plasma membranes, take up PI, while live cells with intact membranes exclude it. This characteristic is exploited in flow cytometry for cell viability studies (Crowley et al., 2016).

Nucleic Acid Marker in Neurological Studies : PI is also used as a marker of nucleic acids, particularly in the nervous system. It can be traced in sections of the nervous system after intravenous injections and labels the nucleus and perikaryon of cells in specific regions (Hussain et al., 2004).

Structural Probe for DNA Polymers : PI is employed as a structural probe for alternating and non-alternating DNA polymers containing guanine. It helps understand the conformation of natural DNA, alternating polymers, and non-alternating polymers with guanine (Wilson et al., 1986).

Rapid Analysis of Mammalian Cell Cycle : The technique using PI for rapid flow microfluorometric determination of DNA content in cells enables the generation of DNA distribution histograms, facilitating cell cycle analysis (Krishan, 1975).

Cell Viability and Immunofluorescence : PI is used in immunofluorescence for differentiating nucleated and anuclear cells and simultaneously determining cell viability without needing a change from fluorescence microscopy (Yeh et al., 1981).

Nuclear Counterstain in Immunofluorescence Studies : In immunofluorescence studies, PI serves as a nuclear counterstain, enabling the visualization of cell nuclei simultaneously with cellular antigens (Jones & Kniss, 1987).

Estimation of Nuclear DNA Content in Plants : PI is used in flow cytometric estimation of nuclear DNA content in plants, helping in understanding the chromatin structure and arrangement of molecule pairs in DNA (Doležel et al., 1992).

Mécanisme D'action

Target of Action

Beperidium Iodide primarily targets the acetylcholine receptor . Acetylcholine receptors are key components in the nervous system, where they mediate synaptic transmission. They are crucial for both the central and peripheral nervous systems, playing a role in the modulation of heart rate, muscle contraction, learning, and memory.

Mode of Action

Beperidium Iodide acts as a competitive antagonist against the acetylcholine receptor . This means that it competes with acetylcholine, a neurotransmitter, for the same binding site on the receptor. By binding to the receptor, Beperidium Iodide prevents acetylcholine from activating the receptor, thereby inhibiting the downstream effects of acetylcholine signaling.

Propriétés

IUPAC Name |

(1-ethyl-1-methylpiperidin-1-ium-4-yl) 2-(azepan-1-yl)-2-(1,2-benzoxazol-3-yl)acetate;iodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34N3O3.HI/c1-3-26(2)16-12-18(13-17-26)28-23(27)22(25-14-8-4-5-9-15-25)21-19-10-6-7-11-20(19)29-24-21;/h6-7,10-11,18,22H,3-5,8-9,12-17H2,1-2H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHKKWZHSSPBNZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(CC1)OC(=O)C(C2=NOC3=CC=CC=C32)N4CCCCCC4)C.[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34IN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001006843 |

Source

|

| Record name | 4-{[(Azepan-1-yl)(1,2-benzoxazol-3-yl)acetyl]oxy}-1-ethyl-1-methylpiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beperidium Iodide | |

CAS RN |

86434-57-3 |

Source

|

| Record name | 4-{[(Azepan-1-yl)(1,2-benzoxazol-3-yl)acetyl]oxy}-1-ethyl-1-methylpiperidin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001006843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.